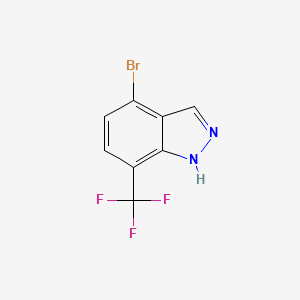

4-bromo-7-(trifluoromethyl)-1H-indazole

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-7-(trifluoromethyl)-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrF3N2/c9-6-2-1-5(8(10,11)12)7-4(6)3-13-14-7/h1-3H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSQMEFBBQJLTHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=NNC2=C1C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10738746 | |

| Record name | 4-Bromo-7-(trifluoromethyl)-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10738746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1186334-79-1 | |

| Record name | 4-Bromo-7-(trifluoromethyl)-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10738746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-bromo-7-(trifluoromethyl)-1H-indazole

Foreword: The Strategic Importance of 4-bromo-7-(trifluoromethyl)-1H-indazole in Modern Drug Discovery

The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a multitude of biologically active compounds. Its unique electronic properties and ability to engage in various intermolecular interactions make it a highly sought-after heterocyclic motif in the design of novel therapeutics. Within this esteemed class of compounds, this compound emerges as a particularly valuable building block. The trifluoromethyl group at the 7-position often enhances metabolic stability and binding affinity, while the bromine atom at the 4-position serves as a versatile synthetic handle for further molecular elaboration through cross-coupling reactions. This guide provides a comprehensive, field-proven methodology for the synthesis of this key intermediate, intended for researchers, scientists, and professionals in the field of drug development.

Strategic Synthesis Overview

The most efficient and reliable pathway to this compound involves a two-stage process. The initial stage focuses on the construction of the core heterocyclic system, yielding 7-(trifluoromethyl)-1H-indazole. The subsequent stage involves the regioselective bromination of this intermediate at the C4 position. This strategic disconnection allows for the use of well-established and scalable reaction methodologies.

An In-depth Technical Guide to the Chemical Properties and Applications of 4-bromo-7-(trifluoromethyl)-1H-indazole

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of 4-bromo-7-(trifluoromethyl)-1H-indazole (CAS No. 1186334-79-1). This fluorinated heterocyclic compound has emerged as a critical building block in modern medicinal chemistry, particularly in the development of targeted therapeutics. Its unique electronic and structural features, conferred by the strategic placement of bromo and trifluoromethyl substituents on the indazole core, make it a versatile synthon for accessing complex molecular architectures. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into its handling, reactivity, and strategic deployment in synthetic campaigns, with a focus on the synthesis of protein kinase inhibitors.

Introduction and Structural Elucidation

This compound is a substituted indazole, a bicyclic aromatic heterocycle consisting of a fused benzene and pyrazole ring. The indazole scaffold is a well-established "privileged structure" in medicinal chemistry, known for its ability to mimic the purine core and form key hydrogen bond interactions with the hinge region of ATP-binding sites in many protein kinases.[1]

The subject molecule is distinguished by two key substituents:

-

A bromine atom at the 4-position : This serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, or alkyl groups.

-

A trifluoromethyl (CF₃) group at the 7-position : This group significantly impacts the molecule's physicochemical properties. The strong electron-withdrawing nature of the CF₃ group modulates the acidity of the N-H proton, influences the electron density of the aromatic system, and can enhance metabolic stability and binding affinity of derivative compounds.

These substitutions create a molecule primed for late-stage functionalization, a highly desirable attribute in modern drug discovery programs.

Physicochemical and Spectroscopic Properties

A precise understanding of the physical and spectroscopic properties of a building block is fundamental to its effective use in synthesis and for the unambiguous characterization of its derivatives.

Physical Properties

The macroscopic properties of this compound are summarized below. These data are essential for proper handling, storage, and reaction setup.

| Property | Value | Source |

| CAS Number | 1186334-79-1 | [2][3] |

| Molecular Formula | C₈H₄BrF₃N₂ | [2] |

| Molecular Weight | 265.03 g/mol | [2][4] |

| Appearance | Off-white to yellow solid | [5] |

| Melting Point | Data not experimentally verified in literature. Predicted values for related compounds suggest a melting point >150 °C. | [4][6] |

| Solubility | Soluble in common organic solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), methanol, and ethyl acetate. Generally insoluble in water. | [7][8] |

| Storage | Store in a cool, dry place (2-8°C recommended), sealed in a dry environment away from light and moisture. | [9][10] |

Spectroscopic Data (Predicted)

While experimental spectra are not widely published, computational prediction provides a reliable guide for the structural verification of this molecule. The following are predicted NMR chemical shifts, which are critical for reaction monitoring and product characterization.

¹H NMR (Predicted, 400 MHz, DMSO-d₆):

-

δ ~13.8 ppm (s, 1H, NH): The N-H proton of the indazole ring is expected to be a broad singlet and significantly downfield due to its acidic nature, enhanced by the adjacent CF₃ group.

-

δ ~8.2-8.4 ppm (s, 1H, H3): The proton at the 3-position of the pyrazole ring.

-

δ ~7.6-7.8 ppm (d, 1H, H5): The proton at the 5-position, coupled to H6.

-

δ ~7.4-7.6 ppm (d, 1H, H6): The proton at the 6-position, coupled to H5.

¹³C NMR (Predicted, 100 MHz, DMSO-d₆):

-

δ ~140-142 ppm (C7a): Quaternary carbon at the ring junction.

-

δ ~135-137 ppm (C3): Carbon at the 3-position.

-

δ ~125-130 ppm (C-CF₃): Quaternary carbon attached to the trifluoromethyl group (may appear as a quartet due to C-F coupling).

-

δ ~122-125 ppm (CF₃): The trifluoromethyl carbon itself, appearing as a distinct quartet with a large C-F coupling constant.

-

δ ~120-128 ppm (C5, C6): Aromatic carbons.

-

δ ~115-118 ppm (C3a): Quaternary carbon at the ring junction.

-

δ ~100-105 ppm (C4-Br): Carbon bearing the bromine atom.

Expert Insight: The interpretation of NMR spectra for this molecule requires attention to the long-range coupling between the protons and the fluorine atoms of the CF₃ group, which can lead to more complex splitting patterns than simple doublets.

Synthesis and Handling

Synthetic Routes

The synthesis of substituted indazoles can be approached through several established methods, most commonly involving the cyclization of an appropriately substituted aniline derivative. A plausible and efficient route to this compound starts from 2-bromo-5-(trifluoromethyl)aniline.

Protocol: Synthesis of this compound

This protocol is based on established indazole synthesis methodologies, such as the Jacobsen or Davis-Beirut reactions.[11]

Step 1: Diazotization of 2-bromo-5-(trifluoromethyl)aniline

-

In a reaction vessel maintained at 0-5°C, dissolve 2-bromo-5-(trifluoromethyl)aniline (1.0 eq.) in a suitable acidic medium (e.g., a mixture of acetic acid and propionic acid).

-

Slowly add a solution of sodium nitrite (NaNO₂) (1.1 eq.) in water dropwise, ensuring the temperature does not exceed 5°C.

-

Stir the resulting diazonium salt solution at this temperature for 30-60 minutes.

Causality Behind Experimental Choices: The low temperature is critical to prevent the decomposition of the unstable diazonium salt. The acidic medium facilitates the formation of the nitrosating agent, nitrous acid (HONO), from NaNO₂.

Step 2: Intramolecular Cyclization

-

The diazonium salt solution is typically used directly in the next step without isolation.

-

The cyclization to form the indazole ring occurs via an intramolecular electrophilic aromatic substitution. This can be facilitated by gentle warming or by the presence of a suitable base to neutralize the excess acid after the reaction.

-

Upon completion (monitored by TLC or LC-MS), the reaction mixture is quenched by pouring it into ice-water.

-

The crude product precipitates as a solid and is collected by filtration.

Step 3: Purification

-

The collected solid is washed with water to remove inorganic salts.

-

Further purification is achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by silica gel column chromatography to yield pure this compound.

Caption: Key components of a Suzuki-Miyaura cross-coupling reaction.

Application in Kinase Inhibitor Synthesis

The indazole core is a key feature in numerous FDA-approved kinase inhibitors like Pazopanib and Axitinib. These drugs target signaling pathways, such as the Vascular Endothelial Growth Factor Receptor (VEGFR) pathway, which are crucial for tumor angiogenesis (the formation of new blood vessels that supply tumors). This compound serves as an ideal starting point for synthesizing novel inhibitors targeting such pathways. The C4-position allows for the introduction of substituents that can occupy the solvent-exposed region of the kinase ATP pocket, a common strategy for achieving selectivity and potency.

Signaling Pathway Context: VEGFR-2 Inhibition

Caption: Inhibition of the VEGFR-2 signaling pathway by an indazole-based drug.

Conclusion

This compound is a high-value synthetic intermediate with strategically positioned functional groups that enable its broad utility in medicinal chemistry. The bromine atom at the C4 position provides a reliable anchor point for diversification via modern cross-coupling chemistry, while the trifluoromethyl group at C7 imparts desirable electronic and metabolic properties to derivative molecules. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, empowers researchers to leverage this building block effectively in the rational design and synthesis of next-generation therapeutics, particularly in the competitive field of kinase inhibitor development.

References

- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Bromo-1H-indazole 95 186407-74-9 [sigmaaldrich.com]

- 5. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 4-Bromo-1H-indazole CAS#: 186407-74-9 [m.chemicalbook.com]

- 7. mdpi.com [mdpi.com]

- 8. This compound | CAS#:1186334-79-1 | Chemsrc [chemsrc.com]

- 9. shokatlab.ucsf.edu [shokatlab.ucsf.edu]

- 10. 1186334-79-1|this compound|BLD Pharm [bldpharm.com]

- 11. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]

4-bromo-7-(trifluoromethyl)-1H-indazole CAS number 1186334-79-1

An In-Depth Technical Guide to 4-bromo-7-(trifluoromethyl)-1H-indazole (CAS: 1186334-79-1): Properties, Synthesis, and Applications in Drug Discovery

Introduction

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Its unique bicyclic structure, composed of fused benzene and pyrazole rings, offers a versatile template for engaging with a wide array of biological targets.[1] The strategic functionalization of the indazole ring system is a cornerstone of modern drug design, enabling the fine-tuning of a compound's pharmacological profile.

This guide focuses on a particularly valuable derivative: This compound . The introduction of a trifluoromethyl group at the 7-position significantly impacts key drug-like properties, including metabolic stability, lipophilicity, and binding affinity. Concurrently, the bromine atom at the 4-position serves as a versatile synthetic handle, providing a reactive site for a multitude of cross-coupling reactions. This combination makes this compound a highly sought-after building block for constructing complex molecular architectures aimed at challenging disease targets. From the perspective of a Senior Application Scientist, this document provides an in-depth exploration of its properties, a robust synthesis protocol with mechanistic insights, and its strategic application in contemporary drug discovery programs.

Part 1: Physicochemical and Structural Characteristics

The utility of a chemical building block is fundamentally dictated by its inherent physicochemical properties. For this compound, the interplay between the indazole core, the electron-withdrawing trifluoromethyl group, and the halogen substituent creates a unique profile that is highly advantageous for drug development.

Key Properties Summary

| Property | Value | Source(s) |

| CAS Number | 1186334-79-1 | [3][4] |

| Molecular Formula | C₈H₄BrF₃N₂ | [3][4] |

| Molecular Weight | 265.03 g/mol | [3][4] |

| Appearance | Off-white to brown solid/powder | [5] |

| Purity | Typically ≥95-98% | [3][4] |

| LogP | 3.344 | [4] |

| Exact Mass | 263.95100 Da | [4][6] |

| Storage Condition | 2-8°C, under inert atmosphere | [4] |

Structural Analysis and Rationale

The molecule's structure is key to its function in synthesis:

-

Indazole Core: As a bioisostere for other bicyclic systems like indole, the indazole core provides a rigid framework for orienting substituents to interact with protein binding pockets. The N-H proton is weakly acidic, allowing for N-alkylation or N-arylation to explore different chemical vectors.

-

Trifluoromethyl (CF₃) Group: Located at the 7-position, this highly electronegative group serves multiple purposes. It can enhance metabolic stability by blocking potential sites of oxidative metabolism. Furthermore, its lipophilic nature can improve cell membrane permeability. In binding interactions, the CF₃ group can act as a hydrogen bond acceptor or engage in favorable dipole-dipole interactions.

-

Bromo (Br) Group: The bromine atom at the 4-position is the molecule's primary reactive site for diversification. It is ideally positioned for participation in palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig amination. This allows for the straightforward introduction of aryl, heteroaryl, alkynyl, and amino substituents, enabling rapid library synthesis and structure-activity relationship (SAR) studies.

Part 2: Synthesis and Purification

A reliable and scalable synthesis is paramount for the utility of any chemical intermediate. While multiple strategies exist for constructing the indazole scaffold,[1][7] a common approach for this specific molecule involves a cyclization reaction from a suitably substituted aniline precursor.

Proposed Synthetic Workflow

The following protocol describes a logical and field-proven pathway for the synthesis of this compound. The causality behind reagent choice and reaction conditions is highlighted to ensure reproducibility.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Objective: To synthesize this compound via bromination and subsequent intramolecular cyclization of an aniline precursor.

Step 1: Regioselective Bromination of 2-Amino-3-(trifluoromethyl)aniline

-

Rationale: The starting material, 2-amino-3-(trifluoromethyl)aniline, is chosen for its pre-installed amino and trifluoromethyl groups at the correct relative positions. N-Bromosuccinimide (NBS) is selected as the brominating agent for its mild nature and high regioselectivity, favoring bromination para to the activating amino group.

-

Procedure:

-

In a three-necked flask under a nitrogen atmosphere, dissolve 1.0 equivalent of 2-amino-3-(trifluoromethyl)aniline in anhydrous acetonitrile.

-

Cool the solution to 0°C using an ice bath.

-

Add 1.05 equivalents of NBS portion-wise over 30 minutes, ensuring the internal temperature does not exceed 5°C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with ethyl acetate (3x), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Step 2: Diazotization and Intramolecular Cyclization

-

Rationale: This step converts the primary aromatic amine into a diazonium salt, which is a highly reactive intermediate. The diazonium group can then be displaced by the endocyclic nitrogen in an intramolecular cyclization to form the pyrazole ring of the indazole system. Sulfuric acid provides the necessary acidic medium, and sodium nitrite is the diazotizing agent. Low temperature is critical to prevent the premature decomposition of the unstable diazonium salt.

-

Procedure:

-

Add the crude product from Step 1 to a solution of aqueous sulfuric acid (e.g., 20% v/v) and cool to 0°C.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, maintaining the temperature between 0-5°C.

-

Stir the mixture at this temperature for 1 hour. The formation of the indazole may occur spontaneously or may require gentle warming (e.g., to 40-50°C) after the diazotization is complete.

-

Once the reaction is complete (monitored by LC-MS), neutralize the mixture carefully with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with dichloromethane (3x), combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Step 3: Purification

-

Rationale: The crude product will likely contain unreacted starting materials and side products. Silica gel column chromatography is the standard and most effective method for isolating the target compound to a high degree of purity.

-

Procedure:

-

Adsorb the crude product onto a small amount of silica gel.

-

Perform column chromatography using a gradient of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 30% ethyl acetate) as the eluent.

-

Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid.

-

Part 3: Spectroscopic Characterization

Unambiguous structural confirmation is a non-negotiable step in synthesis. The following data are characteristic of this compound and serve as a benchmark for quality control.

| Analysis | Expected Result |

| ¹H NMR | Signals corresponding to the three aromatic protons and the N-H proton. The N-H proton will be a broad singlet, typically >10 ppm. The aromatic protons will appear as doublets or triplets in the 7-8 ppm range. |

| ¹³C NMR | Resonances for the 8 carbon atoms, including a characteristic quartet for the CF₃ carbon (due to C-F coupling). |

| ¹⁹F NMR | A sharp singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group. |

| Mass Spec (ESI) | [M+H]⁺ at m/z ≈ 264.96 and [M-H]⁻ at m/z ≈ 262.95. The spectrum will show a characteristic isotopic pattern (approx. 1:1 ratio for M and M+2 peaks) due to the presence of bromine (⁷⁹Br and ⁸¹Br). |

Part 4: Applications in Medicinal Chemistry

This compound is not merely a chemical curiosity; it is a purpose-built intermediate for synthesizing high-value pharmaceutical candidates. Its primary application lies in serving as a scaffold for molecules targeting protein kinases, a class of enzymes frequently implicated in cancer and inflammatory diseases.

Workflow: Kinase Inhibitor Development

The molecule is an ideal starting point for a kinase inhibitor discovery program. The bromine atom allows for the installation of a "hinge-binding" motif via a Suzuki coupling, while the N1 position can be functionalized to extend into a solvent-exposed region of the kinase active site.

Caption: Synthetic strategy for a hypothetical kinase inhibitor.

This workflow demonstrates a logical progression from the starting material to a final drug candidate. The initial N-protection ensures that the subsequent Suzuki coupling occurs exclusively at the C4-bromo position. After installing the necessary hinge-binding heterocycle, the protecting group is removed, allowing for functionalization at the N1 position to optimize properties such as solubility and cell permeability.

Part 5: Safety, Handling, and Storage

As with any active chemical reagent, proper handling is essential to ensure user safety and maintain the compound's integrity.

-

Hazard Identification: Based on data for analogous compounds, this compound is expected to be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[6][8][9]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.[8][10] Handle in a well-ventilated area or a chemical fume hood.[8][9]

-

Handling Precautions: Avoid breathing dust, fumes, or vapors.[8][10] Do not eat, drink, or smoke when using this product.[8][9] Wash hands thoroughly after handling.[8]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[4][9] For long-term stability, storage at 2-8°C under an inert atmosphere (e.g., nitrogen or argon) is recommended.

Conclusion

This compound represents a confluence of strategic chemical design and practical utility. Its trifluoromethyl group provides desirable drug-like properties, while its bromo substituent offers a gateway for synthetic diversification. The robust protocols for its synthesis and the clear pathways for its application in areas like kinase inhibitor development underscore its value to the drug discovery community. By understanding its properties, synthesis, and safe handling, researchers can effectively leverage this powerful building block to accelerate the creation of next-generation therapeutics.

References

-

Chemsrc. This compound | CAS#:1186334-79-1. [Link]

-

Supporting Information - AWS. Supporting Information for a relevant chemical synthesis paper. [Link]

-

PubChem. 7-Bromo-4-chloro-1-(2,2,2-trifluoroethyl)indazol-3-amine. [Link]

-

The Royal Society of Chemistry. Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. [Link]

-

PubChem. 5-Bromo-7-(trifluoromethyl)-1H-indazole. [Link]

- Google Patents. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.

-

PMC - PubMed Central. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link]

-

Organic Chemistry Portal. Indazole synthesis. [Link]

-

Dana Bioscience. 4-Bromo-3-iodo-7-(trifluoromethyl)-1H-indazole 1g. [Link]

-

ATB (Automated Topology Builder). 4-Bromo-1H-indazole | C7H5BrN2 | MD Topology | NMR | X-Ray. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of Indazole Derivatives in Modern Drug Discovery. [Link]

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. This compound | CAS#:1186334-79-1 | Chemsrc [chemsrc.com]

- 5. 4-Bromo-1H-indazole CAS#: 186407-74-9 [m.chemicalbook.com]

- 6. 5-Bromo-7-(trifluoromethyl)-1H-indazole | C8H4BrF3N2 | CID 67491372 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Indazole synthesis [organic-chemistry.org]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 10. aksci.com [aksci.com]

Introduction: The Significance of Substituted Indazoles in Drug Discovery

An In-Depth Technical Guide to the Structure Elucidation of 4-bromo-7-(trifluoromethyl)-1H-indazole

Indazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities including anti-inflammatory, antiviral, and anticancer properties.[1] The strategic introduction of substituents onto the indazole scaffold allows for the fine-tuning of a compound's physicochemical properties and biological targets. The subject of this guide, this compound, is a prime example of such a scaffold, incorporating a bromine atom and a trifluoromethyl group. These modifications are known to significantly impact a molecule's lipophilicity, metabolic stability, and binding interactions. A definitive and rigorous structure elucidation is therefore a critical first step in the journey of such a compound from laboratory synthesis to potential therapeutic application.

This technical guide provides a comprehensive, field-proven framework for the unambiguous structure determination of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind the chosen analytical strategies.

Part 1: A Multi-faceted Analytical Approach to Structure Elucidation

The conclusive identification of this compound, with the chemical formula C₈H₄BrF₃N₂ and a molecular weight of 265.033 g/mol , necessitates a synergistic application of multiple spectroscopic techniques.[2][3] Our approach is built on a foundation of obtaining high-quality data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Each technique provides a unique piece of the structural puzzle, and their combined interpretation provides a self-validating system for confirmation.

Proposed Synthetic Pathway

While specific synthesis details for this compound are not extensively published, a plausible route can be extrapolated from general methods for indazole synthesis.[4] A common approach involves the cyclization of a suitably substituted phenylhydrazine derivative.

Experimental Protocol: Proposed Synthesis

-

Starting Material: 2-bromo-5-(trifluoromethyl)aniline.

-

Diazotization: The aniline is treated with sodium nitrite in the presence of a strong acid (e.g., HCl) at low temperatures (0-5 °C) to form the corresponding diazonium salt.

-

Reduction and Cyclization: The diazonium salt is then reduced in situ (e.g., with stannous chloride) to the corresponding hydrazine, which subsequently undergoes intramolecular cyclization to form the indazole ring.

-

Purification: The crude product is purified by column chromatography on silica gel to yield pure this compound.

Mass Spectrometry: The First Confirmation

High-Resolution Mass Spectrometry (HRMS) is the initial and most direct method for confirming the elemental composition of the synthesized compound.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Instrument: A time-of-flight (TOF) or Orbitrap mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Analysis: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the mass spectrometer.

Data Interpretation:

The HRMS data is expected to show a molecular ion peak [M+H]⁺ corresponding to the exact mass of C₈H₅BrF₃N₂⁺. The presence of bromine will be evident from the characteristic isotopic pattern, with two peaks of nearly equal intensity separated by approximately 2 m/z units (due to the ⁷⁹Br and ⁸¹Br isotopes).

| Property | Expected Value |

| Molecular Formula | C₈H₄BrF₃N₂ |

| Molecular Weight | 265.03 g/mol |

| Exact Mass | 263.9510 u |

| [M+H]⁺ (⁷⁹Br) | 264.9583 u |

| [M+H]⁺ (⁸¹Br) | 266.9562 u |

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy provides valuable information about the functional groups present in the molecule.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

-

Instrument: A standard FTIR spectrometer equipped with an ATR accessory.

-

Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

Data Interpretation:

The IR spectrum will confirm the presence of key functional groups.

| Wavenumber (cm⁻¹) | Vibration Type | Expected Functional Group |

| 3400-3200 (broad) | N-H stretch | Indazole N-H |

| 3100-3000 | Aromatic C-H stretch | Aromatic ring |

| 1620-1450 | C=C and C=N stretches | Aromatic and indazole rings |

| 1350-1100 | C-F stretches | Trifluoromethyl group (CF₃) |

| 800-600 | C-Br stretch | Bromo substituent |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the most powerful tool for elucidating the detailed atomic connectivity of the molecule. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments will be employed.

Experimental Protocol: NMR Spectroscopy

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).

-

Experiments:

-

¹H NMR

-

¹³C NMR (with proton decoupling)

-

¹⁹F NMR

-

2D NMR (COSY, HSQC, HMBC) for unambiguous assignments.

-

Data Interpretation and Predicted Spectra:

The substitution pattern of this compound will give rise to a distinct set of signals in the NMR spectra. The following are predicted chemical shifts and coupling patterns based on analogous compounds.[5][6]

¹H NMR:

-

N-H Proton: A broad singlet is expected in the downfield region (δ 10-13 ppm), which is characteristic of the indazole N-H.

-

Aromatic Protons: The benzene portion of the indazole ring has two protons. We expect two doublets in the aromatic region (δ 7.0-8.5 ppm). The proton at position 5 will likely be a doublet coupled to the proton at position 6. The proton at position 6 will also be a doublet. The exact chemical shifts will be influenced by the electron-withdrawing effects of the bromine and trifluoromethyl groups.

¹³C NMR:

-

The spectrum will show eight distinct carbon signals.

-

The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the fluorine atoms.

-

The carbon attached to the bromine atom will have a chemical shift influenced by the halogen.

-

The remaining aromatic and indazole ring carbons will appear in the expected regions (δ 110-150 ppm).

¹⁹F NMR:

-

A singlet is expected for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of this signal is characteristic of a CF₃ group attached to an aromatic ring.

Predicted NMR Data Summary

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H | 10.0 - 13.0 | br s | - | N-H |

| ¹H | 7.5 - 8.0 | d | ~8-9 | H-5 |

| ¹H | 7.0 - 7.5 | d | ~8-9 | H-6 |

| ¹³C | ~122 (q) | q | ~270 | CF₃ |

| ¹⁹F | ~ -60 | s | - | CF₃ |

Part 2: Visualizing the Elucidation Workflow

A logical and systematic workflow is crucial for efficient and accurate structure elucidation.

Caption: Workflow for the synthesis and structure elucidation of this compound.

Conclusion: A Robust Framework for Structural Integrity

The structural elucidation of novel chemical entities like this compound is a critical process that underpins all subsequent research and development activities. The multi-technique approach detailed in this guide, combining mass spectrometry, IR spectroscopy, and a suite of NMR experiments, provides a robust and self-validating system for the unambiguous confirmation of the compound's structure. By understanding the "why" behind each analytical choice, researchers can confidently and efficiently characterize their synthesized molecules, paving the way for future discoveries in medicinal chemistry.

References

-

ResearchGate. (PDF) 6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation. Available from: [Link]

-

Bangladesh Journals Online. 6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation. Available from: [Link]

-

AWS. Supporting Information. Available from: [Link]

-

The Journal of Organic Chemistry. Metal-Free Trifluoromethylation of Indazoles. Available from: [Link]

-

PubMed Central (PMC). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Available from: [Link]

-

Chemsrc. This compound | CAS#:1186334-79-1. Available from: [Link]

-

Semantic Scholar. development of 1h-indazole derivatives as anti-inflammatory agents using computational. Available from: [Link]

-

PubChem. 4-bromo-1H-indazole. Available from: [Link]

-

PubMed Central (PMC). Synthesis molecular docking and DFT studies on novel indazole derivatives. Available from: [Link]

-

The Royal Society of Chemistry. Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Available from: [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. This compound | CAS#:1186334-79-1 | Chemsrc [chemsrc.com]

- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. rsc.org [rsc.org]

Spectroscopic Data for 4-bromo-7-(trifluoromethyl)-1H-indazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This in-depth technical guide provides a comprehensive overview of the expected spectroscopic characteristics of 4-bromo-7-(trifluoromethyl)-1H-indazole. As a crucial building block in medicinal chemistry and drug discovery, a thorough understanding of its spectral properties is paramount for synthesis verification, quality control, and structural elucidation of its derivatives.[1][2] While complete, publicly available experimental spectra for this specific molecule are not abundant, this guide synthesizes theoretical knowledge with data from structurally related compounds to provide a robust predictive analysis.

The indazole nucleus is a key pharmacophore found in numerous therapeutic agents, exhibiting a wide range of biological activities, including anti-cancer and anti-inflammatory properties.[2] The specific substitution pattern of this compound makes it a valuable intermediate for creating novel drug candidates.[1] This guide will delve into the expected Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic data for this compound.

Molecular Structure and Key Features

This compound possesses a bicyclic aromatic system with a bromine atom and a trifluoromethyl group as key substituents. These features will have distinct and predictable effects on the molecule's spectroscopic signature.

Molecular Formula: C₈H₄BrF₃N₂[3][4]

Molecular Weight: 265.03 g/mol [3][4][5]

CAS Number: 1186334-79-1[3][6]

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to be relatively simple, showing signals for the three aromatic protons and the N-H proton of the indazole ring. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing effects of the bromine and trifluoromethyl groups.

Expected ¹H NMR Data (Predicted)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H-3 | ~8.2 | Singlet (or narrow doublet) | - | Typically the most downfield proton in the indazole ring system. |

| H-5 | ~7.8 | Doublet | 8-9 | Coupled to H-6. |

| H-6 | ~7.4 | Doublet | 8-9 | Coupled to H-5. |

| N1-H | >10 | Broad Singlet | - | Exchangeable proton, chemical shift can be highly variable depending on solvent and concentration. |

Note: Predicted values are based on general principles of NMR spectroscopy and data from similar indazole structures.[7]

Experimental Protocol for ¹H NMR Spectroscopy

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.

-

Sample Preparation : Weigh approximately 5-10 mg of the this compound sample into a clean, dry NMR tube.[8]

-

Solvent Selection : Add approximately 0.6 mL of a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃.[8] The choice of solvent can affect the chemical shift of the N-H proton.

-

Dissolution : Cap the NMR tube and gently vortex or sonicate to ensure complete dissolution of the sample.[8]

-

Data Acquisition : Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Standard acquisition parameters should be used, with a sufficient number of scans to achieve a good signal-to-noise ratio.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The presence of the trifluoromethyl group will result in a quartet for the CF₃ carbon and will also introduce C-F couplings to the aromatic carbons.

Expected ¹³C NMR Data (Predicted)

| Carbon | Predicted Chemical Shift (δ, ppm) | C-F Coupling (J, Hz) | Rationale |

| C-3 | ~135 | - | |

| C-3a | ~140 | - | |

| C-4 | ~110 | - | Carbon bearing the bromine atom. |

| C-5 | ~128 | - | |

| C-6 | ~122 | - | |

| C-7 | ~120 | q, ~30-35 | Coupled to the three fluorine atoms of the CF₃ group. |

| C-7a | ~145 | - | |

| -CF₃ | ~124 | q, ~270 | Large one-bond coupling to the three fluorine atoms. |

Note: Predicted values are based on general principles of NMR spectroscopy and data from similar indazole structures.[7][9]

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for confirming the molecular weight and elemental composition of this compound.

Expected Mass Spectrometry Data

| Technique | Expected m/z | Interpretation |

| High-Resolution MS (HRMS) | ~263.9510 | [M+H]⁺, allows for the confirmation of the elemental formula C₈H₅BrF₃N₂⁺. |

| Low-Resolution MS (LRMS) | 264/266 | Isotopic pattern characteristic of a molecule containing one bromine atom ([⁷⁹Br]/[⁸¹Br] ≈ 1:1). |

Experimental Protocol for Mass Spectrometry

-

Sample Preparation : Prepare a dilute solution of the sample in a suitable solvent, such as methanol or acetonitrile.

-

Ionization Method : Electrospray ionization (ESI) is a common and effective method for this type of molecule.

-

Data Acquisition : Acquire the mass spectrum in positive ion mode. For HRMS, use an Orbitrap or FT-ICR mass spectrometer to achieve high mass accuracy.

Infrared (IR) Spectroscopy

IR spectroscopy will reveal the presence of characteristic functional groups.

Expected IR Data

| Wavenumber (cm⁻¹) | Intensity | Functional Group |

| 3300-3000 | Medium, Broad | N-H stretch |

| 1620-1450 | Medium-Strong | C=C and C=N aromatic ring stretches |

| 1350-1100 | Strong | C-F stretches (from CF₃ group) |

| < 800 | Medium-Strong | C-Br stretch and aromatic C-H bending |

Visualizing the Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of this compound.

Caption: Workflow for Spectroscopic Characterization.

Conclusion

This technical guide provides a detailed predictive overview of the spectroscopic data for this compound. By understanding the expected ¹H NMR, ¹³C NMR, MS, and IR data, researchers can more effectively verify the synthesis of this important compound, assess its purity, and proceed with confidence in its use for drug discovery and development. The provided experimental protocols offer a starting point for obtaining high-quality data.

References

- CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.

- Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds - The Royal Society of Chemistry.

- This compound | CymitQuimica.

- 1186334-79-1|this compound - BLDpharm.

- Supporting Inform

- This compound | CAS#:1186334-79-1 | Chemsrc.

- This compound - Echemi.

- 4-Bromo-6-(trifluoromethyl)-1H-indazole | C8H4BrF3N2 | CID 24729232 - PubChem.

- Synthesis of 1H-Indazoles via Silver(I)

- 4-Bromo-1H-imidazole - Optional[13C NMR] - Spectrum - SpectraBase.

- (PDF)

- 4-Bromo-3-iodo-7-(trifluoromethyl)-1H-indazole 1g - Dana Bioscience.

- 4-Bromo-7-methyl-1H-indazole - - Sigma-Aldrich.

- Buy 1H-Indazole,4-broMo-7-(trifluoroMethyl) - Echemi.

- The Role of Indazole Deriv

- 4-Bromo-1H-indazole, N-acetyl- (isomer 1) - SpectraBase.

- 7-Bromo-4-chloro-1-(2,2,2-trifluoroethyl)indazol-3-amine - PubChem.

- 5-Bromo-4-fluoro-1-methyl-1H-indazole - ChemScene.

- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC - PubMed Central.

- Identifying impurities in 3-Bromo-6-(trifluoromethyl)-1H-indazole samples - Benchchem.

- 186407-74-9|4-Bromo-1H-indazole|BLD Pharm.

- Indazole – Knowledge and References - Taylor & Francis.

- 4-bromo-7-methoxy-1-methyl-1H-indazole | C9H9BrN2O | CID 171597756 - PubChem.

- 6-Bromo-7-fluoro-1H-indazole | 1427396-09-5 - Sigma-Aldrich.

- 4-bromo-7-methoxy-1h-indazole (C8H7BrN2O) - PubChemLite.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. This compound | CAS#:1186334-79-1 | Chemsrc [chemsrc.com]

- 5. 4-Bromo-6-(trifluoromethyl)-1H-indazole | C8H4BrF3N2 | CID 24729232 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1186334-79-1|this compound|BLD Pharm [bldpharm.com]

- 7. rsc.org [rsc.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

4-bromo-7-(trifluoromethyl)-1H-indazole molecular weight and formula

An In-Depth Technical Guide to 4-bromo-7-(trifluoromethyl)-1H-indazole

Executive Summary: This document provides a comprehensive technical overview of this compound (CAS No. 1186334-79-1), a fluorinated heterocyclic compound of significant interest to the chemical and pharmaceutical research communities. We will detail its core physicochemical properties, outline a robust synthetic pathway with mechanistic insights, describe its expected spectroscopic signature for characterization, and discuss its strategic applications as a versatile building block in medicinal chemistry and drug discovery. The guide concludes with essential safety, handling, and storage protocols derived from authoritative data on analogous structures.

The Indazole Scaffold: A Privileged Core in Medicinal Chemistry

The indazole nucleus, a bicyclic system composed of fused benzene and pyrazole rings, is considered a "privileged scaffold" in drug discovery.[1] This designation stems from its ability to serve as a versatile framework for developing ligands that can interact with a wide array of biological targets with high affinity and specificity. The structural rigidity of the indazole core, combined with the hydrogen bonding capabilities of its nitrogen atoms, allows for precise orientation of substituents to engage with enzyme active sites and receptor binding pockets.

Indazole derivatives have demonstrated a vast spectrum of pharmacological activities, including potent anti-tumor, anti-inflammatory, and anti-HIV properties.[1] Notable examples of marketed drugs featuring this core underscore its therapeutic importance. This proven biological relevance drives significant research into the synthesis and derivatization of novel indazole-containing compounds, for which this compound serves as a key starting material.

Core Physicochemical Properties

This compound is a synthetic organic compound primarily utilized for research and development purposes.[1] Its structure is characterized by an indazole core substituted with a bromine atom at the 4-position and a trifluoromethyl (-CF3) group at the 7-position. These substitutions are critical; the bromine atom provides a reactive handle for cross-coupling reactions, while the electron-withdrawing trifluoromethyl group can significantly modulate physicochemical properties such as metabolic stability, lipophilicity, and binding affinity.

A summary of its key identifiers and physicochemical data is presented below. It is important to note that while some properties are experimentally derived, others are predicted, and key physical constants like melting and boiling points are not yet reported in publicly available literature.

| Property | Value | Source(s) |

| IUPAC Name | This compound | N/A |

| CAS Number | 1186334-79-1 | [1][2] |

| Molecular Formula | C₈H₄BrF₃N₂ | [1][2] |

| Molecular Weight | 265.03 g/mol | [2] |

| Exact Mass | 263.951 Da | [2] |

| Predicted LogP | 3.344 | [2] |

| Melting Point | Not Available | [2] |

| Boiling Point | Not Available | [2] |

| Storage Condition | 2-8°C | [2] |

Synthesis and Mechanistic Rationale

Proposed Synthetic Workflow

The synthesis can be logically divided into three primary stages: bromination of the aniline precursor, diazotization and intramolecular cyclization to form the indazole ring, and a final deprotection step if necessary. A patent for the synthesis of the closely related 5-bromo-4-fluoro-1H-indazole provides a strong template for this process.[3]

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Hypothetical)

Step 1: Synthesis of 4-Bromo-2-methyl-3-(trifluoromethyl)aniline

-

Rationale: The synthesis begins with the regioselective bromination of the aniline precursor. N-Bromosuccinimide (NBS) is chosen as a mild and effective brominating agent that is easier to handle than liquid bromine. The reaction is conducted at a low temperature to control selectivity and minimize side reactions.

-

Procedure: To a solution of 2-methyl-3-(trifluoromethyl)aniline (1.0 eq) in acetonitrile, N-Bromosuccinimide (1.05 eq) is added portion-wise while maintaining the temperature below 10°C. The reaction is stirred for 2-3 hours until TLC analysis indicates complete consumption of the starting material. The reaction is then quenched with an aqueous solution of sodium bisulfite and extracted with ethyl acetate. The organic layer is washed, dried, and concentrated to yield the crude product.

Step 2: Synthesis of 1-Acetyl-4-bromo-7-(trifluoromethyl)-1H-indazole

-

Rationale: The resulting aniline is first protected with an acetyl group, which stabilizes the subsequent diazonium intermediate. The core indazole ring is then formed via a diazotization reaction using an organic nitrite (e.g., isoamyl nitrite) at elevated temperature, which promotes intramolecular cyclization onto the adjacent methyl group.

-

Procedure: The crude 4-bromo-2-methyl-3-(trifluoromethyl)aniline (1.0 eq) is dissolved in acetic anhydride and heated to form the acetylated intermediate. After removing excess anhydride, acetic acid is added, and the mixture is heated to 110°C. Isoamyl nitrite (1.5 eq) is added dropwise, and the reaction is maintained at temperature for several hours. Upon completion, the mixture is cooled and concentrated. The residue is slurried with methanol to precipitate the product.

Step 3: Synthesis of this compound

-

Rationale: The final step involves the removal of the N-acetyl protecting group. A simple base-catalyzed hydrolysis using potassium carbonate in a methanol/water solvent system is effective and typically results in a high yield of the final product.

-

Procedure: The acetylated indazole (1.0 eq) is suspended in a mixture of methanol and water. An aqueous solution of potassium carbonate (2.0 eq) is added, and the mixture is stirred at room temperature overnight. The product precipitates from the solution and is collected by filtration, washed with water, and dried to afford pure this compound.

Spectroscopic Profile and Characterization

Confirmation of the structure and purity of this compound would be achieved through a combination of standard spectroscopic techniques. Based on data from analogous compounds, the following spectral characteristics are expected.[5][6]

-

¹H NMR: The proton NMR spectrum is expected to be simple, showing three signals in the aromatic region. A doublet for the proton at C5, a doublet for the proton at C6, and a singlet for the proton at C3. The broad singlet corresponding to the N-H proton would also be present, typically downfield, and its chemical shift can be concentration-dependent.

-

¹³C NMR: The carbon spectrum would show eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbon attached to the trifluoromethyl group will appear as a quartet due to C-F coupling. The chemical shifts will be influenced by the electron-withdrawing effects of the bromine and trifluoromethyl substituents.

-

¹⁹F NMR: This spectrum would be the simplest, showing a single sharp singlet for the three equivalent fluorine atoms of the -CF3 group. Its chemical shift would be characteristic of an aromatic trifluoromethyl group.

-

Mass Spectrometry (MS): Electron ionization (EI) or electrospray ionization (ESI) would show a molecular ion peak (M⁺) and/or a protonated molecular ion peak ([M+H]⁺). A characteristic isotopic pattern for bromine (approximately 1:1 ratio for M and M+2 peaks) would be a key diagnostic feature.

Applications in Research and Drug Development

This compound is not an end-product therapeutic itself but rather a highly valuable intermediate for the synthesis of more complex, biologically active molecules. Its utility stems from the strategic placement of its functional groups, which serve as versatile handles for molecular elaboration.

Caption: Relationship between structural features and synthetic applications.

-

C4-Bromine Handle: The bromine atom at the 4-position is the most synthetically useful feature. It is ideally positioned for a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira, Buchwald-Hartwig). This allows for the straightforward introduction of diverse aryl, heteroaryl, or alkyl groups, enabling the rapid generation of compound libraries for screening.

-

N1-H Site: The acidic proton on the pyrazole nitrogen can be easily removed by a base, allowing for N-alkylation or N-arylation. Modifying this position is a common strategy in medicinal chemistry to fine-tune pharmacokinetic properties, such as solubility and cell permeability, or to introduce additional binding interactions.

-

C7-Trifluoromethyl Group: The -CF3 group is a well-known bioisostere for a methyl group but with profoundly different electronic properties. It is strongly electron-withdrawing and highly lipophilic. Its inclusion often enhances metabolic stability by blocking potential sites of oxidative metabolism and can improve binding affinity through favorable interactions with the target protein.

Safety, Handling, and Storage Protocols

No specific Safety Data Sheet (SDS) for this compound is currently available. Therefore, a conservative approach to safety must be adopted, based on data from structurally similar halogenated and trifluoromethylated indazoles.[7][8][9]

-

Hazard Identification: Based on analogous compounds, this substance should be treated as harmful if swallowed (Acute Toxicity, Oral), causing skin irritation, causing serious eye irritation, and potentially causing respiratory irritation.[7][8]

-

Handling:

-

Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.

-

Avoid breathing dust, fumes, or vapors. Minimize dust generation during handling.

-

Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

-

-

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated place.

-

Supplier recommendations indicate storage at 2-8°C is appropriate.[2]

-

Keep away from incompatible materials such as strong oxidizing agents.

-

-

First Aid Measures:

-

Inhalation: Remove to fresh air. If breathing is difficult, seek medical attention.

-

Skin Contact: Immediately wash skin with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

-

Conclusion

This compound is a well-defined chemical entity whose value lies not in its own biological activity but in its potential as a sophisticated building block for pharmaceutical research. The strategic placement of a reactive bromine handle and a modulating trifluoromethyl group on the privileged indazole scaffold makes it an attractive starting material for the synthesis of novel therapeutic candidates. While some physicochemical and safety data are inferred from analogs, the established chemistry of the indazole ring system provides a clear and reliable roadmap for its use in the hands of researchers and drug development professionals.

References

-

Chemsrc. (2025). This compound. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds - Supplementary Information. Retrieved from [Link]

-

Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

- Google Patents. (2019). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.

-

Asad, N., Lyons, M., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. MDPI. Retrieved from [Link]

-

AWS. (n.d.). Supporting Information. Retrieved from [Link]

-

Kim, J. E., et al. (n.d.). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. American Chemical Society. Retrieved from [Link]

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. This compound | CAS#:1186334-79-1 | Chemsrc [chemsrc.com]

- 3. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. rsc.org [rsc.org]

- 6. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 7. fishersci.de [fishersci.de]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

Solubility Profile of 4-bromo-7-(trifluoromethyl)-1H-indazole: A Guide for Drug Development Professionals

An In-depth Technical Guide for the Pharmaceutical Scientist

Abstract

The solubility of an active pharmaceutical ingredient (API) in various organic solvents is a critical physicochemical parameter that profoundly influences every stage of drug development, from synthesis and purification to formulation and preclinical assessment. This technical guide provides a comprehensive framework for understanding and determining the solubility of 4-bromo-7-(trifluoromethyl)-1H-indazole, a heterocyclic compound of interest in medicinal chemistry. In the absence of extensive published data, this document serves as a predictive guide and a practical manual. We will first dissect the molecular structure to forecast its solubility behavior based on fundamental chemical principles. Subsequently, we will present detailed, field-proven experimental protocols for both qualitative and quantitative solubility determination, enabling researchers to generate reliable and reproducible data. This guide is designed to empower scientists to make informed decisions regarding solvent selection, process optimization, and formulation strategy.

Introduction: The Critical Role of Solubility

This compound is a substituted indazole, a class of bicyclic heteroaromatic compounds recognized for their wide range of biological activities.[1] The specific functionalization with a bromine atom and a trifluoromethyl group imparts unique electronic and steric properties that are often sought in the design of kinase inhibitors and other targeted therapeutics. However, these same features significantly influence the compound's solubility, a factor that dictates its suitability for various pharmaceutical processes.

Poor solubility can lead to significant challenges, including:

-

Difficulties in reaction work-ups and purification via crystallization.

-

Inaccurate results in biological screening assays due to compound precipitation.

-

Challenges in developing suitable formulations for in vivo studies, potentially leading to poor bioavailability.

Therefore, a thorough understanding and empirical determination of the solubility of this compound in a well-chosen panel of organic solvents is not merely a preliminary step but a foundational requirement for its successful development.

Physicochemical Analysis and Predicted Solubility Profile

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which refers to the similarity of intermolecular forces between the solute and solvent molecules.[2][3] An analysis of the structure of this compound (Figure 1) allows for a rational prediction of its solubility.

Figure 1: Structure of this compound

-

Indazole Core: The bicyclic aromatic system is relatively nonpolar, but the presence of two nitrogen atoms, particularly the pyrrolic-type N-H group, introduces polarity and the capacity to act as a hydrogen bond donor.

-

Bromo Group: The bromine atom at the 4-position increases the molecular weight (265.03 g/mol ) and the overall lipophilicity (hydrophobicity) of the molecule.[4]

-

Trifluoromethyl (CF₃) Group: This group at the 7-position is strongly electron-withdrawing and highly lipophilic. It does not participate in hydrogen bonding but can engage in dipole-dipole interactions.

Predicted Behavior: Based on this analysis, this compound is expected to be a largely crystalline solid with a balance of polar and nonpolar characteristics. Its solubility is predicted to be:

-

Low in highly nonpolar (aliphatic) solvents like hexane and heptane, as these cannot overcome the crystal lattice energy and lack favorable interactions.

-

Low in highly polar protic solvents like water, due to the molecule's significant hydrophobic regions (bromo and trifluoromethyl groups).

-

Moderate to Good in polar aprotic solvents such as acetone, ethyl acetate, acetonitrile, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), which can engage in dipole-dipole interactions and, in some cases, accept hydrogen bonds.

-

Moderate in solvents of intermediate polarity, such as dichloromethane (DCM) and tetrahydrofuran (THF).

A Practical Guide to Solvent Selection

For experimental determination, a diverse set of solvents should be chosen to cover a wide range of polarities and functionalities. The table below provides a list of recommended solvents, categorized by their polarity and including key physical properties that govern their behavior as solvents.[5][6][7]

| Solvent Class | Solvent | Polarity Index | Dielectric Constant (20°C) | H-Bonding |

| Nonpolar | n-Hexane | 0.1 | 1.88 | None |

| Toluene | 2.4 | 2.38 | None | |

| Polar Aprotic | Dichloromethane (DCM) | 3.1 | 8.93 | None |

| Tetrahydrofuran (THF) | 4.0 | 7.58 | Acceptor | |

| Ethyl Acetate | 4.4 | 6.02 | Acceptor | |

| Acetone | 5.1 | 20.7 | Acceptor | |

| Acetonitrile (ACN) | 5.8 | 37.5 | Acceptor | |

| Dimethylformamide (DMF) | 6.4 | 36.71 | Acceptor | |

| Dimethyl Sulfoxide (DMSO) | 7.2 | 46.68 | Acceptor | |

| Polar Protic | Methanol (MeOH) | 5.1 | 32.70 | Donor & Acceptor |

| Ethanol (EtOH) | 4.3 | 24.55 | Donor & Acceptor |

Experimental Protocols for Solubility Determination

Two complementary protocols are presented: a rapid qualitative assessment for initial screening and a rigorous quantitative method for generating precise data essential for formulation and process development.

Protocol 1: Qualitative Solubility Assessment

This method provides a rapid, semi-quantitative estimation of solubility, ideal for initial solvent screening. It relies on visual inspection to classify the compound's solubility at a defined concentration.[8]

Methodology:

-

Preparation: Dispense 5.0 ± 0.2 mg of this compound into appropriately labeled glass vials (e.g., 4 mL).

-

Solvent Addition: Add 0.5 mL of the selected test solvent to each vial. This corresponds to a target concentration of 10 mg/mL.

-

Mixing Hierarchy: To ensure a thorough attempt at dissolution, apply the following mixing procedures sequentially[9]: a. Vortexing: Vortex the vial vigorously for 1-2 minutes at room temperature. Visually inspect for undissolved solid. b. Sonication: If the solid persists, place the vial in a bath sonicator for up to 5 minutes. Inspect again. c. Warming: If the solid remains, warm the vial to 37°C in a water bath or incubator for up to 30 minutes with intermittent shaking. Inspect a final time.

-

Classification: Record the solubility based on visual observation at the end of the mixing hierarchy.

Data Recording Table (Qualitative)

| Solvent | Target Conc. (mg/mL) | Visual Observation (at 37°C) | Classification |

| n-Hexane | 10 | Large amount of solid remains | Insoluble |

| Toluene | 10 | ... | ... |

| DCM | 10 | ... | ... |

| THF | 10 | Clear solution, no particles | Soluble |

| ... | 10 | ... | ... |

Classification Criteria:

-

Freely Soluble: Forms a clear solution rapidly.

-

Soluble: Dissolves completely after the full mixing hierarchy.

-

Slightly Soluble: A majority of the material dissolves, but some solid particles remain.

-

Insoluble: Little to no solid appears to dissolve.

Caption: Workflow for qualitative solubility determination.

Protocol 2: Quantitative Equilibrium Solubility (Shake-Flask Method)

This is the gold-standard method for determining the thermodynamic equilibrium solubility.[10] It measures the maximum concentration of a compound that can be dissolved in a solvent at a specific temperature when the system has reached equilibrium.

Methodology:

-

Preparation: Add an excess of this compound (e.g., 20-30 mg, ensuring a visible amount of solid will remain) to a known volume of solvent (e.g., 2 mL) in a sealed, screw-cap vial.

-

Equilibration: Place the vials in an orbital shaker or on a rotating wheel in a temperature-controlled environment (e.g., 25°C). Agitate for a sufficient period to ensure equilibrium is reached (typically 24 to 48 hours).[11][12]

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed for at least 2 hours to let the excess solid settle. For very fine suspensions, centrifugation (e.g., 10 min at 5000 x g) may be necessary.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant using a pipette. Do not disturb the solid at the bottom.

-

Filtration: Immediately filter the supernatant through a chemically resistant syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step is critical to remove any microscopic, undissolved particles.

-

Dilution and Quantification: a. Accurately dilute a known volume of the filtrate with a suitable solvent (often the mobile phase for HPLC) to a concentration that falls within the linear range of the analytical instrument. b. Quantify the concentration of the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A standard calibration curve prepared with known concentrations of the compound is required for accurate quantification.

-

Calculation: Calculate the original solubility in the solvent, accounting for the dilution factor.

Caption: Workflow for quantitative equilibrium solubility determination.

Conclusion

While published solubility data for this compound is scarce, a systematic approach based on its molecular structure and established experimental principles can provide the critical data needed for its development. The protocols detailed in this guide offer a robust framework for researchers to determine its solubility profile across a range of pharmaceutically relevant organic solvents. This empirical data is indispensable for optimizing synthetic routes, designing robust purification strategies, and developing effective formulations, ultimately paving the way for successful preclinical and clinical advancement.

References

-

European Union. (2021). STANDARD OPERATING PROCEDURE for solubility testing, used in the thyroperoxidase (TPO) inhibition assay based on oxidation of Amplex UltraRed (AUR-TPO), version 2.0. EURL ECVAM. Available at: [Link]

-

University of Rochester. COMMON SOLVENT PROPERTIES. Department of Chemistry. Available at: [Link]

-

Nanopartikel.info. nanoGR R Standard Operation Procedure for static solubility testing of NM suspension. Available at: [Link]

-

ResearchGate. (2008). Solvent selection for pharmaceuticals. Available at: [Link]

-

Nanopartikel.info. (2016). Procedure for solubility testing of NM suspension. Available at: [Link]

-

ICCVAM. (2003). Test Method Protocol for Solubility Determination. National Institute of Environmental Health Sciences. Available at: [Link]

-

RIVM. Standard Operating Procedure: Protocol for the measurement of water solubility. NANoREG. Available at: [Link]

-

National Institutes of Health (NIH). (2019). Tailor-made solvents for pharmaceutical use? Experimental and computational approach for determining solubility in deep eutectic solvents (DES). European Journal of Pharmaceutical Sciences. Available at: [Link]

-

Scribd. Dielectric Constants of Common Solvents. Available at: [Link]

-

Chemsrc. This compound. Available at: [Link]

-

PubChem. 4-bromo-1H-indazole. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. 7-Bromo-4-chloro-1-(2,2,2-trifluoroethyl)indazol-3-amine. National Center for Biotechnology Information. Available at: [Link]

-

National Institutes of Health (NIH). (2022). Synthesis, Characterization, Antimicrobial Activity and Molecular Modeling Studies of Novel Indazole-Benzimidazole Hybrids. Molecules. Available at: [Link]

- Google Patents. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.

-

IAPC Journals. (2020). Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0 database. ADMET and DMPK. Available at: [Link]

-

American Chemical Society. Computational protocol for task-oriented solubility evaluation using open-source data. ACS Fall 2023. Available at: [Link]

-

MDPI. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. International Journal of Molecular Sciences. Available at: [Link]

-

PubMed. (2023). The discovery of water-soluble indazole derivatives as potent microtubule polymerization inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]

-

OATD. C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Available at: [Link]

Sources

- 1. The discovery of water-soluble indazole derivatives as potent microtubule polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Solubility Factors When Choosing a Solvent | Cell And Molecular Biology [labroots.com]

- 3. caymanchem.com [caymanchem.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. COMMON SOLVENT PROPERTIES [macro.lsu.edu]

- 6. Solvent Physical Properties [people.chem.umass.edu]

- 7. fishersci.co.uk [fishersci.co.uk]

- 8. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 11. nanopartikel.info [nanopartikel.info]

- 12. materialneutral.info [materialneutral.info]

physical characteristics of crystalline 4-bromo-7-(trifluoromethyl)-1H-indazole

An In-Depth Technical Guide to the Physicochemical Characterization of Crystalline 4-bromo-7-(trifluoromethyl)-1H-indazole

Abstract

This compound (CAS No. 1186334-79-1) is a halogenated indazole derivative of increasing interest within medicinal chemistry and materials science.[1][2] As with any active pharmaceutical ingredient (API) candidate, a thorough understanding of its solid-state properties is a prerequisite for successful formulation, development, and regulatory approval. The crystalline form, stability, and solubility profile directly impact bioavailability, manufacturability, and shelf-life. This guide presents a comprehensive framework for the systematic physicochemical characterization of crystalline this compound. It is designed not as a repository of existing data—which is sparse in the public domain—but as an authoritative, field-proven protocol for researchers to generate and interpret the critical data required for drug development. We will detail the causality behind experimental choices, provide self-validating protocols, and ground our recommendations in established scientific principles.

Molecular and Structural Foundation

The first step in any characterization is to establish the fundamental identity and structure of the molecule.

Molecular Identity

The foundational data for this compound provides the basis for all subsequent analysis. The molecular weight and formula are critical for interpreting mass spectrometry data and calculating molar concentrations for solubility studies.

| Property | Value | Source |

| CAS Number | 1186334-79-1 | [1][2] |

| Molecular Formula | C₈H₄BrF₃N₂ | [1][3] |

| Molecular Weight | 265.03 g/mol | [1][3] |

| Canonical SMILES | C1=C2C(=NN=C1)C(=CC=C2Br)C(F)(F)F | [2] |

| InChI Key | BSQMEFBBQJLTHM-UHFFFAOYSA-N | [3] |

Rationale for Crystallographic Analysis

For a crystalline solid, single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. It provides unambiguous proof of the molecular structure, connectivity, and, crucially, the spatial arrangement of molecules within the crystal lattice. This information is paramount for understanding polymorphism, identifying potential solvates or hydrates, and predicting physical properties like mechanical strength and dissolution behavior. In the absence of public crystallographic data for this specific molecule, obtaining it is a primary research objective.

Experimental Protocol: Single-Crystal X-ray Diffraction

Objective: To determine the absolute molecular structure and crystal packing of this compound.

Methodology:

-

Crystal Growth:

-

Rationale: Growing diffraction-quality single crystals is the most critical and often most challenging step. The choice of solvent is key. Based on the predicted high logP (3.34420)[1], a range of solvents from moderately polar to non-polar should be screened.

-

Procedure:

-

Screen for solubility in various solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate, dichloromethane, toluene) at room temperature and elevated temperature.

-

Prepare saturated or near-saturated solutions in promising solvents at an elevated temperature.

-

Employ slow evaporation techniques: Leave the solution in a loosely capped vial in a vibration-free environment.

-

Employ solvent/anti-solvent diffusion: In a small vial, layer the solution of the compound with a miscible "anti-solvent" in which the compound is poorly soluble (e.g., hexane or heptane).

-

Once suitable crystals (typically >0.1 mm in all dimensions, clear, and without visible fractures) are formed, carefully harvest them using a cryo-loop.

-

-

-

Data Collection:

-

Rationale: Data is collected at cryogenic temperatures (typically 100 K) to minimize thermal motion of atoms, leading to higher resolution data and reduced radiation damage.

-

Procedure:

-

Mount the crystal on a goniometer head in a stream of cold nitrogen gas.

-

Use a diffractometer equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å) X-ray source.

-

Perform an initial unit cell determination and screen for crystal quality.

-

Collect a full sphere of diffraction data using a series of omega (ω) and phi (φ) scans.

-

-

-

Structure Solution and Refinement:

-

Rationale: Computational methods are used to solve the phase problem and refine a model of the atomic positions and displacement parameters against the experimental data.

-

Procedure:

-

Integrate the raw diffraction images and perform data reduction (including absorption correction).

-

Solve the structure using direct methods or dual-space algorithms.

-

Refine the structural model using full-matrix least-squares on F².

-

Locate and refine all non-hydrogen atoms anisotropically. Hydrogen atoms should be placed in calculated positions and refined using a riding model.

-

The final model is validated by checking metrics like R1, wR2, and Goodness-of-Fit (GoF).

-

-

Spectroscopic Characterization

Spectroscopy provides confirmation of the molecular structure determined by XRD and serves as a primary tool for routine quality control, where XRD is not feasible.

Workflow for Spectroscopic Analysis

Caption: Workflow for spectroscopic confirmation and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR is the most powerful technique for elucidating the structure of organic molecules in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all essential. ¹H and ¹³C NMR will confirm the carbon-hydrogen framework of the indazole ring, while ¹⁹F NMR is definitive for the trifluoromethyl group.

Expected ¹H NMR Signatures: Based on analogous 7-(trifluoromethyl)-1H-indazoles[4], we anticipate signals in the aromatic region (approx. 7.0-8.5 ppm). The protons on the benzene ring will show coupling patterns consistent with their substitution. The N-H proton of the indazole ring is expected to be a broad singlet, potentially exchangeable with D₂O.